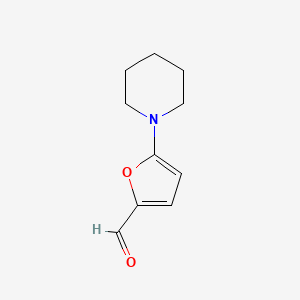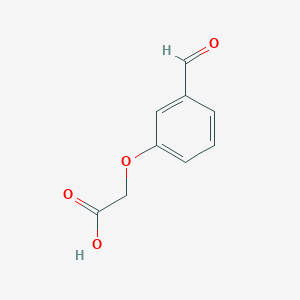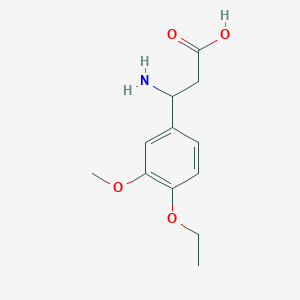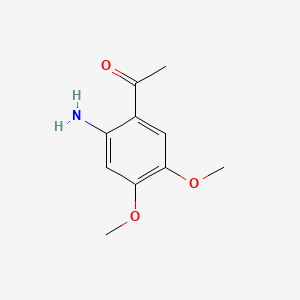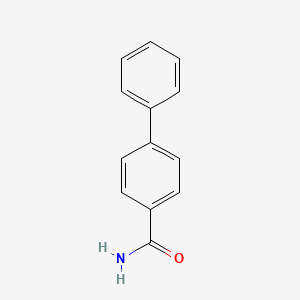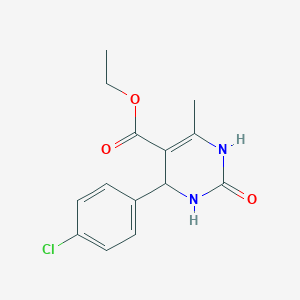![molecular formula C8H11NO2 B1268928 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione CAS No. 85302-06-3](/img/structure/B1268928.png)
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione involves the reaction of 1,3-cyclohexanedione with DMF-DMA, following established literature procedures to yield precursors like 2-((dimethylamino)methylene)cyclohexane-1,3-dione (V. Jeyachandran, 2021). This process exemplifies the compound's role in synthesizing biologically active derivatives, highlighting its versatility in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB), has been extensively studied. The evaluation of DMACB's molecular dipole moment in the crystal, facilitated by periodic RHF ab initio computations and X-ray diffraction data, reveals significant insights into the structural characteristics and electronic properties of such compounds, underscoring the importance of intermolecular interactions (E. May, R. Destro, & C. Gatti, 2001).
Chemical Reactions and Properties
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione undergoes various chemical reactions, forming a wide array of derivatives and complexes. For instance, its reaction with dinucleophiles results in the synthesis of 5-acylpyrimidines and 7,8-dihydroquinazolin-5(6H)-ones, demonstrating its reactivity and utility in creating heterocyclic compounds (L. Mosti, G. Menozzi, & P. Schenone, 1983).
Physical Properties Analysis
Although specific papers on the physical properties of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione were not identified, related research on cyclopentane-1,3-dione derivatives indicates that these compounds often exhibit properties such as strong acidity, tunable lipophilicity, and a capacity for forming stable crystalline structures. These characteristics suggest that 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione may share similar physical properties, which are crucial for its applications in synthesis and material science (C. Ballatore et al., 2011).
Aplicaciones Científicas De Investigación
Application in Antimicrobial Research
- Summary of the Application: This compound has been used in the development of nanogels for the inhibition of pathogenic bacteria . These nanogels have been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria.
- Methods of Application: The nanogel was created through dispersion polymerization in a water/2-methoxyethanol medium, initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
- Results or Outcomes: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
Sure, here’s another application of a related compound, Poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene, which might be of interest .
Application in Drug Delivery Systems
- Summary of the Application: This compound has been used in the development of polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . These polymersomes are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
- Methods of Application: The polymersomes were synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
Sure, here’s another application of a related compound, Poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene, which might be of interest .
Application in Drug Delivery Systems
- Summary of the Application: This compound has been used in the development of polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . These polymersomes are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .
- Methods of Application: The polymersomes were synthesized via RAFT . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
- Results or Outcomes: The polymersomes exhibited dual stimulus–response (i.e., pH and temperature) which makes them a potential platform for gene delivery and nanoreactors .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylaminomethylidene)cyclopentane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9(2)5-6-7(10)3-4-8(6)11/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURTAONFNVCSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349155 |
Source


|
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione | |
CAS RN |
85302-06-3 |
Source


|
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






